molecular formula C20H25ClN2O3 B11051172 4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one

4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one

Cat. No.: B11051172
M. Wt: 376.9 g/mol
InChI Key: DHPKVSBDDNGYEB-UHFFFAOYSA-N
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Description

4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-1-OXASPIRO[4.5]DECAN-2-ONE is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a piperazine ring and a spirocyclic oxaspirodecane moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-1-OXASPIRO[4.5]DECAN-2-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 3-chlorophenylpiperazine with a suitable carbonyl compound under controlled conditions. The spirocyclic structure is then introduced through a cyclization reaction, often using a catalyst such as boron trifluoride etherate (BF3.OEt2) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-1-OXASPIRO[4.5]DECAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-1-OXASPIRO[4.5]DECAN-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-1-OXASPIRO[4.5]DECAN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The spirocyclic structure may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-1-OXASPIRO[4.5]DECAN-2-ONE is unique due to its combination of a piperazine ring and a spirocyclic oxaspirodecane moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H25ClN2O3

Molecular Weight

376.9 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-oxaspiro[4.5]decan-2-one

InChI

InChI=1S/C20H25ClN2O3/c21-15-5-4-6-16(13-15)22-9-11-23(12-10-22)19(25)17-14-18(24)26-20(17)7-2-1-3-8-20/h4-6,13,17H,1-3,7-12,14H2

InChI Key

DHPKVSBDDNGYEB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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